molecular formula C25H22N2O6S B2997259 methyl 2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114828-20-4

methyl 2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2997259
CAS No.: 1114828-20-4
M. Wt: 478.52
InChI Key: SWHPQIXDTXPYGW-UHFFFAOYSA-N
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Description

Methyl 2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,2-benzothiazine core substituted with a phenyl group at position 4, a methyl carboxylate at position 3, and a 2-oxoethyl-(2-methoxyphenyl)amide side chain at position 2. The 1,1-dioxide moiety arises from sulfonylation of the thiazine ring, a common modification that enhances stability and bioactivity .

Properties

IUPAC Name

methyl 2-[2-(2-methoxyanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-32-20-14-8-7-13-19(20)26-22(28)16-27-24(25(29)33-2)23(17-10-4-3-5-11-17)18-12-6-9-15-21(18)34(27,30)31/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHPQIXDTXPYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide (commonly referred to as the compound) is a member of the benzo[e][1,2]thiazine class of compounds. This class has garnered attention for its potential therapeutic applications due to various biological activities. This article aims to provide an overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzo[e][1,2]thiazine core.
  • A methoxyphenyl group that contributes to its biological activity.
  • An oxoethyl side chain that may enhance solubility and bioavailability.

Biological Activities

The biological activities of the compound can be summarized as follows:

Anticancer Activity

Research has indicated that derivatives of benzo[e][1,2]thiazine exhibit significant anticancer properties. The compound's structure suggests potential interactions with key cellular pathways involved in cancer progression. For instance, studies have shown that certain analogs can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Induction of apoptosis
HeLa (Cervical Cancer)3.8Inhibition of cell cycle progression
A549 (Lung Cancer)4.5Modulation of apoptotic pathways

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits moderate to high antibacterial activity against various strains of bacteria and fungi.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

The mechanisms underlying the biological activities of the compound are multifaceted:

  • Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been shown to interfere with key regulatory proteins involved in cell cycle progression, particularly in cancer cells.
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of the compound in preclinical models:

  • Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in cell viability in MCF-7 cells, correlating with increased levels of apoptosis markers.
    "The results indicate that this compound effectively induces apoptosis in breast cancer cells" .
  • Antibacterial Efficacy : A study assessing the antimicrobial properties found that the compound exhibited substantial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

Key Structural Features:

  • Benzothiazine core : The bicyclic system provides a rigid scaffold for functionalization.
  • Substituents: 4-Phenyl group: Enhances lipophilicity and influences intermolecular interactions. 3-Carboxylate: Contributes to hydrogen-bonding capabilities and solubility. 2-Oxoethyl-(2-methoxyphenyl)amide: Introduces hydrogen-bond donors/acceptors (amide and methoxy groups), critical for target binding .

Structural Analogues

The table below compares the target compound with structurally related benzothiazine derivatives:

Compound Name Substituents (Positions 2, 3, 4) Key Modifications Biological Activity/Applications Reference
Methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide 3-Fluorophenyl (amide), phenyl (C4), methyl carboxylate Fluorine atom at meta-position of phenyl Enhanced metabolic stability
N-[2-(Aminocarbonyl)phenyl]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide 2-Methyl, 4-hydroxy, aminocarbonylphenyl Hydroxy group at C4; carboxamide at C3 NSAID candidate (analgesic/anti-inflammatory)
Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 2-Methyl, 4-hydroxy, methyl carboxylate Hydroxy group at C4 Precursor for anti-inflammatory derivatives
N-(2-Bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzothiazine-3-carboxamide 1,1-dioxide Bromo-nitro phenyl, methoxy, carboxamide Electron-withdrawing substituents (Br, NO2) Antibacterial/antifungal activity
Key Observations:

Substituent Effects on Bioactivity :

  • The 2-methoxyphenyl group in the target compound may improve bioavailability compared to the 3-fluorophenyl analogue (), as methoxy groups enhance membrane permeability .
  • 4-Hydroxy derivatives (e.g., ) exhibit stronger hydrogen bonding, correlating with NSAID activity .

Synthetic Challenges :

  • Introduction of substituents post-cyclization (e.g., bromination or nitration) often leads to isomer mixtures, requiring laborious purification .
  • The target compound’s 2-oxoethylamide side chain is synthesized via direct coupling, avoiding regioselectivity issues seen in halogenated analogues .

Conformational Stability: All derivatives exhibit a distorted half-chair conformation in the thiazine ring, with partial double-bond character in the C–S bond (1.748–1.755 Å vs. normal 1.81–2.55 Å) . Intramolecular hydrogen bonds (e.g., O–H⋯O in hydroxy derivatives) stabilize the bioactive conformation .

Physicochemical Properties

Property Target Compound 3-Fluorophenyl Analogue () 4-Hydroxy Derivative ()
LogP ~3.5 (estimated) ~3.8 ~2.9
Hydrogen Bonds 3 donors, 5 acceptors 3 donors, 5 acceptors 4 donors, 6 acceptors
Thermal Stability Decomposes at 220°C Decomposes at 210°C Decomposes at 195°C
Notes:
  • The methoxy group in the target compound reduces crystallinity compared to halogenated analogues, impacting formulation .
  • Methyl carboxylate esters generally show higher solubility in organic solvents than carboxamides .

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